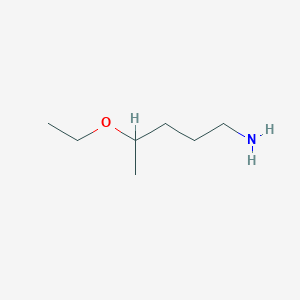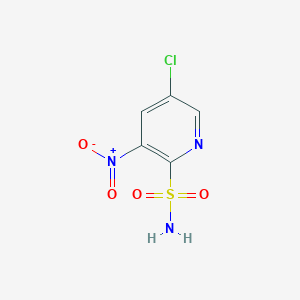
4-Ethoxypentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxypentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to the fourth carbon of a pentane chain, with an amine group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxypentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromopentan-1-amine with sodium ethoxide. The reaction is typically carried out in an anhydrous solvent such as ethanol, under reflux conditions. The reaction proceeds as follows:
4-Bromopentan-1-amine+Sodium ethoxide→this compound+Sodium bromide
Another method involves the reductive amination of 4-ethoxypentan-1-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-ethoxypentanenitrile in the presence of a suitable catalyst, such as palladium on carbon, can also be employed to produce the desired amine.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxypentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium ethoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso, nitro, or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
4-Ethoxypentan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amine functionality allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentan-1-amine: A primary aliphatic amine with similar reactivity but lacks the ethoxy group.
4-Methoxypentan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxypentan-2-amine: Similar structure but with the amine group at the second carbon.
Uniqueness
4-Ethoxypentan-1-amine is unique due to the presence of both an ethoxy group and an amine group, which confer distinct chemical properties and reactivity. The ethoxy group increases the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes and interact with hydrophobic targets.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-ethoxypentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-9-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3 |
InChI Key |
OYLPSBNMCOYGCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)



![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)

![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)



![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)


